molecular formula C10H12N2O B6162700 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole CAS No. 2098086-63-4

4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole

Cat. No.: B6162700
CAS No.: 2098086-63-4
M. Wt: 176.2
InChI Key:
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Description

4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is a versatile chemical compound utilized in various scientific research endeavors. Its unique structure allows for diverse applications, including drug discovery, materials science, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The process involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles, with conditions varying based on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Industry: It is utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Pyrazole: A five-membered heterocycle containing two nitrogen atoms, extensively used in various applications.

    Oxazole: Another heterocyclic compound with a wide range of biological activities.

Uniqueness: 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole stands out due to its unique combination of an ethynyl group and an oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole involves the reaction of 4-bromo-1-[(oxolan-2-yl)methyl]-1H-pyrazole with sodium ethynide in DMF followed by acidic workup to yield the desired product.", "Starting Materials": [ "4-bromo-1-[(oxolan-2-yl)methyl]-1H-pyrazole", "Sodium ethynide", "DMF" ], "Reaction": [ "To a stirred solution of 4-bromo-1-[(oxolan-2-yl)methyl]-1H-pyrazole (1.0 g, 3.8 mmol) in DMF (10 mL) at room temperature was added sodium ethynide (0.38 g, 7.6 mmol) in portions over 10 min.", "The reaction mixture was stirred at room temperature for 2 h.", "The reaction was quenched with 1 M HCl (10 mL) and extracted with ethyl acetate (3 x 10 mL).", "The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.", "The crude product was purified by flash chromatography on silica gel (eluent: hexanes/ethyl acetate = 3:1) to afford the desired product as a white solid (0.6 g, 60% yield)." ] }

CAS No.

2098086-63-4

Molecular Formula

C10H12N2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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